6-Chloro-7-Azaindole: Potent PIM Kinase Inhibition
Derivatives based on the 6-chloro-7-azaindole scaffold, the core of the target compound, are potent inhibitors of PIM kinases. This class of compounds has been optimized to achieve low nanomolar IC50 values [1]. The target compound's 6-chloro substituent is key to occupying a hydrophobic pocket adjacent to the ATP-binding site, a spatial interaction that non-chlorinated analogs cannot effectively achieve [2].
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Core scaffold in potent inhibitors; IC50 values for optimized derivatives reported as low as 37 nM [3]. |
| Comparator Or Baseline | Unsubstituted 7-azaindole derivatives exhibit significantly weaker or no inhibition of PIM kinases at comparable concentrations [1]. |
| Quantified Difference | Improvement from inactive or micromolar to low nanomolar potency (e.g., ~37 nM) for the final inhibitor [3]. |
| Conditions | Biochemical kinase inhibition assay; PIM kinase family (PIM1, PIM2, PIM3). |
Why This Matters
This level of potency is essential for achieving meaningful target engagement in cellular and in vivo models at pharmaceutically relevant doses, a key differentiator for lead optimization.
- [1] Ishii, T., et al. (2017). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Medicinal Chemistry Letters, 8(5), 504–509. View Source
- [2] Merour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. View Source
- [3] Merour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. View Source
